molecular formula C15H13ClN4O3S2 B2357312 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1021062-68-9

5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2357312
CAS RN: 1021062-68-9
M. Wt: 396.86
InChI Key: GCSDAZMJTZAYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13ClN4O3S2 and its molecular weight is 396.86. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antithrombotic Therapy

This compound has been identified as a potential antithrombotic agent due to its ability to inhibit Factor Xa (FXa), a key enzyme in the blood coagulation cascade . By inhibiting FXa, the compound can decrease the generation of thrombin, which plays a significant role in thrombosis. This inhibition does not affect existing thrombin levels, ensuring primary hemostasis and offering a favorable safety margin. The compound’s interaction with the S1 subsite of FXa suggests good oral bioavailability and high potency, making it a promising candidate for oral anticoagulant therapy .

Cancer Research

In the realm of cancer research, small molecule modulators of the DVL PDZ domain are being developed as potential anticancer agents . The compound may serve as a scaffold for creating selective modulators, contributing to the development of new therapeutic strategies against cancer.

Drug Design and Development

The compound’s structure, featuring a chlorothiophene moiety, could be utilized in drug design due to its potential for good oral bioavailability and high potency when targeting specific proteins such as FXa . Its molecular framework could be a valuable asset in the synthesis of new drugs with improved pharmacokinetic properties.

Anticoagulant Therapy

As a direct FXa inhibitor, the compound is under clinical development for the prevention and treatment of thromboembolic diseases . Its role in diminishing thrombin-mediated activation of coagulation and platelets without affecting existing thrombin levels positions it as a novel therapeutic option for anticoagulant therapy.

Pharmacological Research

The compound’s interaction with FXa and its potential effects on thrombin generation make it an interesting subject for pharmacological research. Studies could focus on its efficacy, safety profile, and the mechanisms underlying its antithrombotic effects .

Medicinal Chemistry

The compound’s unique structure, which includes a pyridazinyl moiety, could be explored in medicinal chemistry for the development of new compounds with diverse biological activities. Its synthesis and functionalization could lead to novel therapeutic agents with targeted action .

Heterocyclic Chemistry

Given the compound’s heterocyclic nature, it could be used as a starting point for synthesizing various biologically active heterocyclic compounds. Its structure could be modified to create new molecules with potential therapeutic applications .

Biological Activity Profiling

The compound’s potential biological activities, such as antithrombotic effects, could be profiled in detail. This would involve studying its interactions with biological targets, assessing its selectivity, and determining its therapeutic potential across various disease models .

properties

IUPAC Name

5-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S2/c16-13-4-6-15(24-13)25(22,23)18-8-9-20-14(21)5-3-12(19-20)11-2-1-7-17-10-11/h1-7,10,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSDAZMJTZAYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

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